Preferential MAO-A Inhibition with >6,600-Fold Selectivity Over MAO-B in Rat Liver Mitochondria
Methyl 3-(3-aminophenyl)benzoate (CHEMBL3577035) inhibits rat liver mitochondrial MAO-A with an IC₅₀ of 72 nM, while exhibiting an IC₅₀ of 480,000 nM against bovine brain MAO-B, yielding a selectivity ratio of >6,600-fold for the MAO-A isozyme [1]. In comparison, the structurally related free acid analog 3′-amino-[1,1′-biphenyl]-3-carboxylic acid (CHEMBL3577041) displays a more potent MAO-A IC₅₀ of 2.8 nM but with substantially reduced MAO-B selectivity data [2]. By contrast, the simple 3-aminobiphenyl core (CAS 2243-47-2) without the ester functionality shows substantially weaker MAO-A affinity (Ki = 18,100 nM against recombinant human MAO-A), confirming the critical contribution of the 3-carboxylate ester to target engagement [3].
| Evidence Dimension | MAO-A inhibitory potency and MAO-B selectivity |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 72 nM; MAO-B IC₅₀ = 480,000 nM; Selectivity ratio >6,600-fold |
| Comparator Or Baseline | 3-Aminobiphenyl core: MAO-A Ki = 18,100 nM; Free acid analog: MAO-A IC₅₀ = 2.8 nM |
| Quantified Difference | 630-fold improved MAO-A potency over 3-aminobiphenyl core; distinct selectivity window vs. free acid |
| Conditions | Rat liver mitochondria MAO-A (serotonin substrate, 60 min preincubation); bovine brain mitochondria MAO-B (benzylamine substrate) |
Why This Matters
A >6,600-fold selectivity window makes this compound a valuable starting scaffold for CNS drug discovery programs targeting MAO-A over MAO-B, reducing the risk of peripheral hypertensive crises associated with non-selective MAO inhibitors.
- [1] BindingDB BDBM50088555 / CHEMBL3577035. IC₅₀ (MAO-A) = 72 nM in rat liver mitochondria; IC₅₀ (MAO-B) = 480,000 nM in bovine brain mitochondria. View Source
- [2] BindingDB BDBM50088564 / CHEMBL3577041. IC₅₀ (MAO-A) = 2.8 nM in rat liver mitochondria (free acid analog). View Source
- [3] BindingDB BDBM50334283 / CHEMBL1642684. Ki (MAO-A) = 18,100 nM for 3-aminobiphenyl (CAS 2243-47-2) against recombinant human MAO-A. View Source
